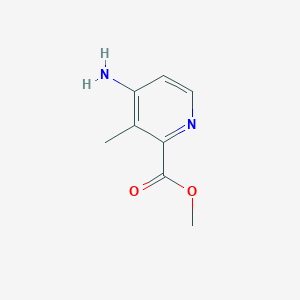

methyl 4-amino-3-methylpyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGQSQPXOJEXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Methyl 4 Amino 3 Methylpyridine 2 Carboxylate

Reactivity Profiles of the Pyridine (B92270) Nucleus and its Substituents

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it generally less reactive towards electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic substitution. libretexts.orgwikipedia.org The substituents on the ring—amino, methyl, and methyl carboxylate—significantly modulate this reactivity.

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is difficult and typically requires harsh conditions, yielding primarily the 3-substituted product. libretexts.org The presence of activating and deactivating groups on the ring of methyl 4-amino-3-methylpyridine-2-carboxylate creates a more complex reactivity pattern.

Activating Groups: The amino group at the C4 position and the methyl group at the C3 position are both electron-donating groups, which activate the ring towards electrophilic attack. The amino group, in particular, is a strong activating group.

Deactivating Groups: The pyridine ring nitrogen is inherently electron-withdrawing, deactivating the C2, C4, and C6 positions. The methyl carboxylate group at the C2 position is also an electron-withdrawing, deactivating group.

The directing effects of these substituents determine the likely position of electrophilic attack on the two available carbons, C5 and C6. The powerful ortho, para-directing influence of the C4-amino group strongly favors substitution at the C5 position (ortho to the amino group). Conversely, the C6 position is meta to the amino group. Therefore, electrophilic substitution is predicted to occur selectively at the C5 position.

| Substituent | Position | Electronic Effect | Directing Influence |

| Pyridine Nitrogen | N1 | Electron-withdrawing | Deactivating (esp. at C2, C4, C6) |

| Methyl Carboxylate | C2 | Electron-withdrawing | Deactivating, Meta-directing |

| Methyl | C3 | Electron-donating | Activating, Ortho/Para-directing |

| Amino | C4 | Electron-donating | Strongly Activating, Ortho/Para-directing |

This table summarizes the electronic influence of each substituent on the pyridine ring.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, as the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comquimicaorganica.org In this compound, these positions are already occupied.

While the C2 and C4 positions are substituted, nucleophilic attack could potentially occur at other positions if a suitable leaving group is present. For instance, in related cyanopyridines, the cyano group can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net For this compound, direct nucleophilic substitution on the ring is less common without prior modification or the presence of a good leaving group at C6. Nucleophilic attack is more likely to occur at the electrophilic carbonyl carbon of the ester group (see section 3.2.1).

The amino group at the C4 position is a key functional handle that significantly influences the molecule's reactivity and directs further functionalization.

Activation for EAS: As a potent electron-donating group, the amino group activates the pyridine ring, making electrophilic substitution more feasible than on an unsubstituted pyridine. Its directing effect is crucial for achieving regioselectivity, primarily at the C5 position. libretexts.org

Directed Ortho-Metalation: While direct lithiation of aminopyridines can be complex, protection of the amino group, for example as a pivaloylamide, can enable directed ortho-metalation. acs.org In this case, deprotonation would be directed to the C5 position, allowing for the introduction of a wide range of electrophiles at that site. This strategy provides a powerful method for regioselective C-H functionalization.

Derivatization Strategies Involving the Carboxylate and Amino Functionalities

The exocyclic functional groups—the methyl carboxylate and the amino group—are the primary sites for derivatization, allowing for the synthesis of a diverse library of analogues.

The methyl carboxylate group at the C2 position is a versatile site for modification.

Amide Bond Formation: The ester can be converted into an amide through reaction with a primary or secondary amine. This transformation can proceed via direct aminolysis, often requiring heat, or more commonly, through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction. researchgate.net A wide variety of coupling reagents can be used to facilitate this reaction by activating the carboxylic acid. luxembourg-bio.comnih.gov

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. luxembourg-bio.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Forms an active ester intermediate. |

| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Forms an active ester intermediate. luxembourg-bio.com |

This table presents common classes of coupling reagents used for amide bond formation.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This process allows for the modification of the ester group to modulate properties such as solubility or steric bulk.

The nucleophilic amino group at the C4 position readily undergoes reactions with various electrophiles.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. publish.csiro.au For example, reaction with acetic anhydride (B1165640) typically yields the N-acetyl derivative. semanticscholar.org Studies on the acetylation of aminopyridines indicate that the reaction often occurs directly at the exocyclic amino nitrogen. publish.csiro.au

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of products, as alkylation can occur at either the exocyclic amino group or the more basic pyridine ring nitrogen. publish.csiro.auresearchgate.net The regioselectivity of the reaction is influenced by the specific alkylating agent, solvent, and reaction conditions. publish.csiro.au Catalytic methods, for instance using heterogeneous catalysts and alcohols as alkylating agents, have also been developed for the N-alkylation of aminopyridines. google.com

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | N-acetylated aminopyridine |

| Acylation | Benzoyl Chloride | N-benzoylated aminopyridine |

| Alkylation | Methyl Iodide | N-methylated aminopyridine and/or Pyridinium (B92312) salt |

| Alkylation | Benzyl Bromide | N-benzylated aminopyridine and/or Pyridinium salt |

This table provides examples of typical acylation and alkylation reactions for an amino group on a pyridine ring.

Modulating Reactivity through Protonation and Salt Formation

The basicity of the pyridine nitrogen atom is a defining characteristic of its chemical behavior. This basicity can be modulated by the electronic nature of the substituents on the ring. In this compound, the endocyclic nitrogen is the most basic site and, therefore, the most likely to be protonated. This preferential protonation is a well-documented phenomenon in related aminopyridine systems. nih.govresearchgate.net

Upon treatment with an acid, the lone pair of electrons on the pyridine nitrogen accepts a proton, forming a pyridinium salt. This process significantly alters the electron distribution within the ring, which in turn modulates the reactivity of the other functional groups. The formation of the pyridinium salt enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, although such reactions are outside the scope of this discussion.

The formation of stable, crystalline salts is also a common feature of aminopyridines. nih.govmdpi.com Crystallization of 4-aminopyridine (B3432731) with nitrofurantoin, for example, has been shown to result in various multicomponent solid forms, including anhydrous and hydrated salts. nih.govmdpi.com Similarly, this compound is expected to form stable salts with a variety of organic and inorganic acids. These salts are often characterized by distinct physicochemical properties compared to the parent molecule. The specific properties of these salts, such as solubility and melting point, are dictated by the nature of the counter-ion and the crystal packing forces, which often involve extensive hydrogen-bonding networks. nih.gov

Table 1: Predicted Protonation and Salt Formation of this compound

| Reactant Acid | Predicted Salt Formed | Key Characteristics |

| Hydrochloric Acid (HCl) | Methyl 4-amino-3-methyl-1H-pyridin-1-ium-2-carboxylate chloride | Water-soluble, crystalline solid. |

| Sulfuric Acid (H₂SO₄) | (Methyl 4-amino-3-methyl-2-carboxylate)pyridinium hydrogen sulfate | May form a stable salt, potentially altering solubility. |

| p-Toluenesulfonic Acid | Methyl 4-amino-3-methyl-1H-pyridin-1-ium-2-carboxylate 4-methylbenzenesulfonate | Crystalline organic salt, often used to facilitate purification. |

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound scaffold provides opportunities for intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions are invaluable in medicinal chemistry and materials science for creating novel polycyclic architectures.

The synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines traditionally requires a 2-aminopyridine (B139424) precursor. The reaction mechanism involves the nucleophilic 2-amino group and the endocyclic pyridine nitrogen participating in the cyclization to form the fused 5- or 6-membered ring, respectively.

Given that the subject compound is a 4-aminopyridine derivative, it cannot directly undergo the conventional cyclization pathways to form imidazo[1,2-a]pyridine (B132010) or pyrido[1,2-a]pyrimidine (B8458354) skeletons. The 4-position of the amino group does not permit the necessary intramolecular ring closure onto the pyridine nitrogen to form these specific fused systems. Alternative, non-classical synthetic routes or significant molecular rearrangement would be required, and such transformations are not prominently documented for this specific substitution pattern.

Despite the limitations in forming certain fused systems, the unique arrangement of substituents in this compound allows for other types of cyclization reactions. Specifically, the vicinal arrangement of the methyl group at the C-3 position and the amino group at the C-4 position provides a template for annulation to form a fused five-membered ring.

This type of transformation is analogous to the electrophilic [4+1] cyclization observed in the isomeric 3-amino-4-methylpyridines, which yields 6-azaindoles (pyrrolo[2,3-c]pyridines). chemrxiv.orgrsc.orgdigitellinc.com In this reaction, the methyl group is activated under acidic conditions (e.g., with trifluoroacetic anhydride, TFAA) and subsequently attacked by the adjacent amino group to close the ring.

Applying this principle to this compound, a plausible reaction pathway would involve the intramolecular cyclization between the C-3 methyl and the C-4 amino group. This would lead to the formation of a pyrrolo[3,4-c]pyridine core. researchgate.netnih.gov The reaction would likely proceed through the activation of the C-3 methyl group, followed by nucleophilic attack from the C-4 amino group and subsequent aromatization to furnish the fused bicyclic system. The presence of the methyl carboxylate at the C-2 position would be retained in the final product, offering a handle for further functionalization.

Table 2: Plausible Cyclization Reaction to a Pyrrolo[3,4-c]pyridine Derivative

| Starting Material | Reagent/Conditions | Plausible Product | Fused System Formed |

| This compound | 1. Trifluoroacetic anhydride (TFAA) 2. Base-mediated aromatization | Methyl 6-trifluoromethyl-7-(trifluoroacetyl)-5H-pyrrolo[3,4-c]pyridine-4-carboxylate | Pyrrolo[3,4-c]pyridine |

| This compound | Vilsmeier-Haack Reagent (POCl₃, DMF) | Methyl 7-formyl-5H-pyrrolo[3,4-c]pyridine-4-carboxylate | Pyrrolo[3,4-c]pyridine |

This synthetic approach highlights how the specific substitution pattern of this compound can be leveraged to create complex heterocyclic scaffolds, even if some common synthetic routes are inaccessible. chemrxiv.orgrsc.org The resulting pyrrolo[3,4-c]pyridine derivatives are themselves valuable building blocks in medicinal chemistry. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 Methylpyridine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR Chemical Shift Analysis and Coupling Constants

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for methyl 4-amino-3-methylpyridine-2-carboxylate are not available in the reviewed literature. Such data would be crucial for identifying the chemical environment of each proton, including those on the pyridine (B92270) ring, the methyl substituent, the amino group, and the methyl ester.

Carbon-13 (13C) NMR and 2D NMR Techniques (e.g., COSY, HMQC, DEPT)

Detailed ¹³C NMR spectral data for this compound, which would reveal the chemical shifts of each unique carbon atom, is not documented in the searched sources. Furthermore, data from 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and DEPT (Distortionless Enhancement by Polarization Transfer), which are essential for confirming the connectivity of protons and carbons, are also unavailable.

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific experimental FTIR data for this compound, which would show the characteristic vibrational frequencies for its functional groups (such as N-H stretches of the amino group, C=O stretch of the ester, and various C-N and C-C stretches of the pyridine ring), could not be found.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Information regarding the electronic absorption properties of this compound, specifically its maximum absorption wavelengths (λmax) as determined by UV-Vis spectroscopy, is not available in the surveyed literature. This data would provide insights into the electronic transitions within the molecule.

Inability to Generate Article Due to Lack of Specific Crystallographic Data

A comprehensive search for scientific literature and crystallographic databases has revealed a lack of specific, publicly available X-ray crystallography data for the compound This compound . The foundational experimental data required to accurately detail its solid-state molecular architecture, including unit cell parameters, crystal packing, and supramolecular assembly, could not be located.

The provided search results contain valuable crystallographic information for related but structurally distinct molecules, such as salts of 2-amino-3-methylpyridine (B33374) and other pyridine derivatives. However, in strict adherence to the user's instructions to focus solely on this compound, this information cannot be used as a substitute. Extrapolating crystallographic data from different molecules would be scientifically inaccurate, as minor changes in molecular structure (like the position of functional groups) can lead to significant differences in crystal lattice and intermolecular interactions.

Therefore, without the specific crystallographic information file (CIF) or a dedicated structural study for this compound, it is impossible to generate the thorough, informative, and scientifically accurate content requested for the specified outline. The creation of data tables and detailed research findings as mandated is contingent on the existence of this primary experimental data.

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 3 Methylpyridine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic and geometric properties of molecules due to its balance of accuracy and computational efficiency. For derivatives of pyridine (B92270), such as methyl 4-amino-3-methylpyridine-2-carboxylate, DFT calculations are instrumental in elucidating various molecular features.

The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For similar pyridine derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to determine structural parameters. researchgate.net This process identifies the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. Conformational analysis would further explore different spatial arrangements of the molecule's substituents, such as the ester and amino groups, to identify the global minimum on the potential energy surface.

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds. nanoient.org For related amino-pyridine compounds, calculated FT-IR and FT-Raman spectra have shown good agreement with experimental data. nanoient.org Key vibrational modes for this compound would include the N-H stretching of the amino group, C=O stretching of the carboxylate, and various C-H and C-N vibrations within the pyridine ring. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data Based on Similar Compounds)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric Stretching | ~3450 |

| Amino (NH₂) | Symmetric Stretching | ~3350 |

| Carbonyl (C=O) | Stretching | ~1720 |

| Pyridine Ring | C=N Stretching | ~1610 |

| Pyridine Ring | C=C Stretching | ~1550 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.orgscholarsresearchlibrary.com

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, provide quantitative measures of reactivity. scholarsresearchlibrary.com The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites on the molecule. researchgate.netresearchgate.net Fukui functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks within the molecule by analyzing the change in electron density. researchgate.netderpharmachemica.com

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods can be employed. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate for a given computational cost, approach to solving the electronic structure of molecules. researchgate.net Semi-empirical methods, which incorporate some experimental parameters, offer a faster but less rigorous alternative for large molecules or preliminary calculations. Comparing results from different levels of theory, such as DFT and ab initio methods, can provide a more comprehensive understanding of the molecule's properties. researchgate.net

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical methods are invaluable for studying reaction mechanisms. By mapping the potential energy surface, computational chemists can identify transition states and intermediates along a reaction coordinate. This allows for the elucidation of plausible pathways for the synthesis or reaction of this compound. For example, DFT calculations can model the steps involved in the esterification of the corresponding carboxylic acid or the substitution reactions on the pyridine ring, providing insights into activation energies and reaction kinetics. researchgate.net

In Silico Prediction of Molecular Interactions and Coordination Behavior

The coordination of this compound with metal ions can be predicted using computational models. The molecule possesses multiple potential coordination sites, including the pyridine ring nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylate group. researchgate.net In silico studies can model the interaction of these sites with various metal centers, predicting the geometry of the resulting complexes and the strength of the coordination bonds. mdpi.com Such studies are crucial in the design of novel coordination polymers and materials with specific electronic or catalytic properties. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal structure, which is important for understanding the packing and stability of coordination complexes. researchgate.net

Applications of Methyl 4 Amino 3 Methylpyridine 2 Carboxylate in Specialized Chemical Research Domains

A Key Intermediate in the Advancement of Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) core of methyl 4-amino-3-methylpyridine-2-carboxylate makes it a highly valuable intermediate in the field of organic synthesis. Its utility spans from being a precursor for complex, highly functionalized molecules to serving as a foundational scaffold for the generation of diverse heterocyclic compound libraries.

Precursor for Highly Functionalized Building Blocks

In the realm of synthetic chemistry, the ability to construct complex molecular architectures with precision is paramount. This compound serves as an exemplary starting material for the synthesis of more elaborate and functionalized building blocks. The presence of the amino group allows for a variety of chemical transformations, including diazotization followed by substitution, acylation, and alkylation reactions. These modifications enable the introduction of a wide array of other functional groups, thereby expanding the synthetic utility of the initial scaffold.

The methyl group can undergo oxidation or halogenation, providing further avenues for molecular derivatization. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. This trifecta of reactive sites allows chemists to strategically and selectively modify the molecule, leading to the creation of bespoke building blocks tailored for specific synthetic targets. For instance, derivatives of this compound are utilized in the synthesis of complex organic molecules that are often key components in medicinal chemistry and drug discovery programs.

Scaffold for Heterocyclic Compound Libraries

The pyridine ring is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. This compound provides a robust and versatile scaffold for the construction of libraries of heterocyclic compounds. Through combinatorial chemistry approaches, the various functional groups of this starting material can be systematically reacted with a diverse set of reagents to generate a multitude of new and unique heterocyclic structures.

This approach is particularly valuable in the early stages of drug discovery, where the rapid synthesis of a large number of structurally related compounds is necessary for high-throughput screening. The inherent structural features of the this compound core can be systematically varied to explore the structure-activity relationships of new chemical entities.

Contributions to Coordination Chemistry and Ligand Design

The nitrogen atom of the pyridine ring and the exocyclic amino group of this compound provide excellent coordination sites for metal ions. This has led to its exploration as a versatile ligand in the field of coordination chemistry, with applications in the development of novel metal-organic frameworks and in the design of ligands for catalysis.

Development of Novel Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high porosity, large surface areas, and tunable structures, making them promising for applications in gas storage, separation, and catalysis.

While direct use of this compound in MOFs is an area of ongoing research, structurally related aminopyridine and amino-carboxylate ligands have been successfully employed in the synthesis of novel MOFs and coordination polymers. For example, the related ligand 2-amino-3-methylpyridine (B33374) has been shown to form coordination polymers with silver(I) ions, where the pyridine nitrogen and the amino group both participate in coordinating to the metal centers, leading to the formation of extended polymeric structures. researchgate.netmdpi.com This demonstrates the potential of the aminopyridine moiety to act as a bridging ligand, a key feature in the construction of multidimensional coordination networks. The presence of the carboxylate group in this compound offers an additional coordination site, which could lead to the formation of even more complex and robust MOF architectures.

The amino group within these frameworks can also serve as a site for post-synthetic modification, allowing for the introduction of new functionalities to tailor the properties of the material.

Ligand Design for Catalytic Applications

The design of effective ligands is crucial for the development of highly efficient and selective metal-based catalysts. The coordination of a ligand to a metal center can significantly influence its electronic and steric properties, thereby modulating its catalytic activity. This compound and its derivatives are attractive candidates for ligand design due to their ability to form stable complexes with a variety of transition metals.

Research on related aminopyridine complexes has shown their potential in catalysis. For instance, nickel complexes of 4-aminopyridine (B3432731) have demonstrated catalytic activity in the removal of organic dyes from wastewater. ekb.eg Furthermore, copper, cobalt, nickel, and manganese complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have been shown to be effective catalysts for the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in These findings suggest that metal complexes incorporating the this compound ligand could also exhibit interesting catalytic properties, a promising area for future investigation.

Research in Advanced Materials Science

The unique combination of a rigid aromatic core and multiple functional groups in this compound makes it a candidate for incorporation into advanced materials. While this is an emerging area of research, the properties of related aminopyridine derivatives suggest potential applications.

Exploration in Organic Semiconductor Materials

Pyridine-based compounds have garnered considerable attention in the development of organic semiconductor materials due to their tunable electronic properties and ability to facilitate charge transport. rsc.org Donor-acceptor molecules incorporating a pyridine unit are utilized as charge carriers in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org The electron-deficient nature of the pyridine ring makes it a suitable component for electron transporting materials (ETMs) in OLEDs, where it can improve current efficiency and thermal stability. rsc.org The frontier energy levels of these materials, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be precisely controlled by the strategic placement of aromatic π-conjugated moieties on the pyridine ring. rsc.org This tuning allows for deep HOMO levels that can block holes and appropriate LUMO levels for efficient electron injection. rsc.org

In the context of this compound, the presence of both an electron-donating amino group and an electron-withdrawing carboxylate group on the pyridine ring suggests its potential as a component in donor-acceptor type organic semiconductors. The interplay between these substituents can influence the intramolecular charge transfer characteristics of the molecule, which is a key factor in the performance of organic electronic devices. Research into pyridine derivatives for PSCs has shown that they can act as hole transporting materials (HTMs), enhancing power conversion efficiency and device stability. rsc.org The pyridine nitrogen can form a Lewis acid-base adduct with components of the perovskite material, which can improve the selectivity of the HTM for holes. rsc.org

Investigation in Nonlinear Optical (NLO) Properties

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in optical communications, optical data storage, and high-speed information processing. photonics.pl Pyridine derivatives, particularly those with donor and acceptor groups, have been investigated for their third-order NLO susceptibility (χ(3)). researchgate.netrsc.orgacs.org The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials, from which the third-order susceptibility can be determined. ucf.edu

For instance, the NLO properties of 2-aminopyridinium p-toluenesulphonate (APPTS) have been studied using computational methods, which confirmed its nonlinear behavior. researchgate.net Experimental studies on pyridine-based crystals have demonstrated their potential for second harmonic generation (SHG) and other NLO applications. photonics.pl The presence of both an amino group (electron donor) and a methyl carboxylate group (electron acceptor) in this compound suggests that it could exhibit interesting third-order NLO properties. The intramolecular charge transfer between these groups can lead to a large second hyperpolarizability (γ), which is the molecular origin of the macroscopic third-order NLO susceptibility.

Below is a table summarizing the third-order NLO properties of some related pyridine derivatives, which provides a basis for the potential NLO characteristics of this compound.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ(3)) (esu) |

| 2-aminopyridinium p-toluenesulphonate | - | - | Calculated to have good nonlinear behavior. researchgate.net |

| Pyridine-1-ium-2-carboxylatehydrogenbromide | Calculated linear and nonlinear refractive index. researchgate.netcauverycollege.ac.in | - | Investigated for third-order NLO properties. researchgate.netcauverycollege.ac.in |

| Thiophene-based terpyridine zinc complexes | - | Enhanced two-photon absorption. | Investigated for third-order NLO properties. rsc.org |

Analytical Method Development Utilizing Pyridine Carboxylates

Derivatization for Enhanced Spectrometric Detection and Separation

In the field of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a crucial technique to enhance the detection and separation of analytes that may otherwise exhibit poor ionization efficiency or chromatographic retention. researchgate.net Carboxylic acids, including pyridine carboxylates, can be challenging to analyze with high sensitivity using electrospray ionization-mass spectrometry (ESI-MS) due to the high polarity of the carboxyl group. scilit.com

To overcome this, various derivatization reagents have been developed to modify the carboxyl group, thereby improving the analyte's properties for LC-MS analysis. researchgate.net For instance, picolinoyl derivatization has been shown to be a simple and versatile method for the sensitive and specific determination of hydroxysteroids by LC-ESI-MS. nih.gov This method involves converting the hydroxyl groups of the steroids into picolinoyl esters, which exhibit a strong response in positive-ion ESI-MS. nih.gov

Similarly, for the analysis of this compound and its analogues, derivatization of the carboxylic acid functionality (if the ester is hydrolyzed) or the amino group could be employed to enhance detection. The use of a derivatizing agent that introduces a permanently charged or highly ionizable moiety can significantly improve the ESI efficiency. scilit.com For example, 2-hydrazinoquinoline (B107646) has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. mdpi.com Such strategies would be applicable to the sensitive quantification of pyridine carboxylates in complex biological or environmental samples.

Structure-Activity Relationship (SAR) Studies in Pyridine Carboxylate Analogues

Impact of Substituent Position and Electronic Effects on Molecular Recognition

The biological activity and molecular recognition capabilities of pyridine carboxylate analogues are profoundly influenced by the position and electronic nature of substituents on the pyridine ring. nih.gov The pyridine ring itself is electron-deficient and can participate in π-π stacking and hydrogen bonding interactions with biological targets, while the carboxylate group adds polarity and can coordinate with metal ions in enzyme active sites. nih.gov

The electronic effects of substituents, whether they are electron-donating (e.g., -NH₂, -OH) or electron-withdrawing (e.g., -NO₂, -Cl), can alter the electron density distribution within the pyridine ring. rsc.orgnih.gov This, in turn, affects the strength of intermolecular interactions such as hydrogen bonds and n → π* interactions. acs.org For example, substitution with electron-donating groups can weaken hydrogen bond interactions but enhance n → π* interactions. acs.org

In a series of NNN pincer-type ligands with substituted pyridine rings, it was found that electron-donating groups increase the electron density around a coordinated Cu(II) center. rsc.org Conversely, electron-withdrawing groups can facilitate electron transfer in certain systems. usu.edu The position of the substituent is also critical. For instance, a study on the permeability of substituted pyridines across Caco-2 cell monolayers showed a significant difference in the effect of an amino group at the 3-position versus the 4-position. nih.gov These findings highlight the importance of carefully considering both the electronic properties and the position of substituents when designing pyridine carboxylate analogues for specific molecular recognition tasks.

Computational Approaches in Rationalizing Biological Interactions

Computational chemistry provides powerful tools for understanding and predicting the biological interactions of pyridine carboxylate analogues at the molecular level. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are widely used to rationalize structure-activity relationships and guide the design of new bioactive molecules. nih.govnih.gov

Molecular docking studies can predict the probable binding mode of a ligand within the active site of a biological target, identifying key amino acid residues involved in the interaction. nih.gov For example, docking studies of substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors suggested that Lys661 and Asp555 are key residues for binding. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide quantitative relationships between the structural features of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds. nih.gov

Molecular dynamics simulations can further elucidate the detailed binding process, revealing the dynamic nature of the ligand-protein interactions and the role of solvent molecules. nih.gov The binding free energies calculated from these simulations can correlate well with experimental bioactivity and help to identify the major driving forces for binding, such as electrostatic or van der Waals interactions. nih.gov These computational approaches are invaluable for rationalizing the biological interactions of pyridine carboxylate analogues and for the in silico design of new and more potent bioactive compounds.

Q & A

What synthetic strategies are optimal for preparing methyl 4-amino-3-methylpyridine-2-carboxylate, and how can competing esterification side reactions be minimized?

Answer:

- Key Methodology : Multi-step synthesis involving regioselective functionalization of the pyridine ring. For example, starting with 3-methylpyridine-2-carboxylic acid, introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C or Raney Ni). Esterification with methanol can proceed via acid-catalyzed Fischer esterification or using coupling agents like DCC/DMAP to minimize hydrolysis .

- Side Reaction Mitigation : Use anhydrous conditions and molecular sieves to suppress ester hydrolysis. Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature .

How can advanced NMR techniques resolve ambiguities in structural assignments for this compound derivatives?

Answer:

- 1H/13C NMR : Assign substituent positions using coupling patterns (e.g., J values for vicinal protons) and DEPT-135 for distinguishing CH, CH2, and CH3 groups.

- 2D NMR (HSQC, HMBC) : Confirm regiochemistry of the amino and methyl groups. HMBC correlations between the methyl ester carbonyl and adjacent protons can validate the ester position .

- Contradiction Resolution : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to address discrepancies in peak assignments .

What computational chemistry approaches are recommended for predicting reaction pathways in modifying the pyridine ring of this compound?

Answer:

- Reaction Path Search : Use quantum chemical software (e.g., GRRM or QChem) to explore potential intermediates and transition states. Focus on amino group reactivity, such as nucleophilic substitution or coordination with metal catalysts .

- DFT Benchmarking : Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies for competing pathways (e.g., ester vs. amide formation) .

- Machine Learning Integration : Train models on existing pyridine derivative reaction data to predict optimal conditions (solvent, catalyst, temperature) .

How can researchers address low yields in the amidation or alkylation of this compound?

Answer:

- Amidation Optimization : Use coupling reagents like HATU or EDC/HOBt in DMF or DCM. Pre-activate the carboxylate as a mixed anhydride for sterically hindered amines .

- Alkylation Challenges : Protect the amino group with Boc or Fmoc to prevent undesired side reactions. Employ phase-transfer catalysis (e.g., TBAB) for biphasic systems .

- Yield Analysis : Quantify byproducts via LC-MS or GC-MS and adjust stoichiometry/reactivity using kinetic modeling .

What analytical workflows are critical for verifying the purity of this compound in complex matrices?

Answer:

- HPLC-PDA/ELSD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate polar impurities. ELSD detects non-UV-active contaminants .

- Mass Spectrometry : HRMS (ESI+/ESI-) confirms molecular ion integrity. MS/MS fragmentation patterns identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Elemental Analysis : Validate purity >98% by matching experimental C/H/N/O percentages to theoretical values .

How can researchers design kinetic studies to elucidate the degradation mechanisms of this compound under varying pH conditions?

Answer:

- Experimental Design : Conduct accelerated stability tests (pH 1–13, 40–80°C). Monitor degradation via UV-Vis or NMR kinetics.

- Mechanistic Probes : Use isotopic labeling (e.g., D2O for hydrolysis studies) or trap reactive intermediates (e.g., radicals with TEMPO) .

- Data Modeling : Apply Arrhenius or Eyring equations to extrapolate shelf-life under standard conditions .

What safety protocols are essential for handling this compound, given its toxicity profile?

Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Spill Management : Neutralize with activated carbon or bentonite. Avoid aqueous rinses to prevent environmental contamination .

- Waste Disposal : Incinerate in a licensed facility with afterburners and scrubbers to eliminate toxic byproducts .

How can contradictions in reported spectral data for this compound be systematically resolved?

Answer:

- Cross-Validation : Compare IR, NMR, and MS data across multiple independent syntheses. Use standardized reference compounds (e.g., NIST databases) .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm bond connectivity and stereochemistry .

- Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo or Figshare for peer validation .

What reactor design considerations are critical for scaling up the synthesis of this compound?

Answer:

- Batch vs. Flow Chemistry : Evaluate heat dissipation and mixing efficiency. For exothermic steps (e.g., nitration), use jacketed reactors with precise temperature control .

- Catalyst Recycling : Immobilize metal catalysts on silica or polymers to reduce costs and waste .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

How can this compound serve as a precursor for bioactive heterocycles, and what functionalization strategies are most promising?

Answer:

- Heterocycle Synthesis : Convert the amino group to imines or amidines for cyclocondensation reactions (e.g., forming pyrazolo[3,4-b]pyridines) .

- Metal-Catalyzed Coupling : Use Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 4-position .

- Biological Screening : Prioritize derivatives with logP <3 and topological polar surface area (TPSA) 60–90 Ų for CNS permeability or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.